Technical Guide: tert-Butylmalononitrile (CAS 4210-60-0)
Technical Guide: tert-Butylmalononitrile (CAS 4210-60-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butylmalononitrile, with the CAS number 4210-60-0, is a substituted malononitrile derivative featuring a sterically demanding tert-butyl group.[1] This compound serves as a versatile building block in organic synthesis, particularly in the preparation of more complex molecules, including heterocyclic compounds and potential pharmaceutical intermediates.[2][3] Its chemical reactivity is primarily centered around the acidic methylene proton and the two nitrile functionalities, making it a valuable precursor for a variety of chemical transformations. This guide provides a comprehensive overview of its properties, synthesis, and known applications, with a focus on technical details relevant to laboratory and research settings.
Physicochemical Properties
tert-Butylmalononitrile is typically a colorless to pale yellow liquid or a white to green crystalline solid, its physical state being dependent on purity and ambient temperature.[1][2] It is soluble in polar organic solvents such as methanol.[4][5]
| Property | Value | Source |
| CAS Number | 4210-60-0 | [1] |
| Molecular Formula | C₇H₁₀N₂ | [6] |
| Molecular Weight | 122.17 g/mol | [6] |
| Melting Point | 84 °C | [4][5] |
| Boiling Point | 80-85 °C (at 7 Torr) | [4][5][7] |
| Density (Predicted) | 0.930 ± 0.06 g/cm³ | [4][5] |
| Appearance | White to orange to green powder to crystalline solid. | [4][5] |
| Solubility | Soluble in Methanol. | [4][5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of tert-butylmalononitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (300 MHz, CDCl₃):
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δ 3.42 (s, 1H, CH)
-
δ 1.24 (s, 9H, C(CH₃)₃)
Note: The singlet at 3.42 ppm corresponds to the methine proton, while the singlet at 1.24 ppm is characteristic of the nine equivalent protons of the tert-butyl group.
-
Infrared (IR) Spectroscopy
While a specific spectrum for tert-butylmalononitrile is not available, the characteristic absorption bands would include:
-
C-H stretching: Just below 3000 cm⁻¹ for the tert-butyl group.
-
C≡N stretching: A sharp, medium-intensity band in the region of 2250-2200 cm⁻¹. The presence of two nitrile groups may influence the intensity and position of this band.
-
C-H bending: Around 1470 cm⁻¹ and 1370 cm⁻¹ for the tert-butyl group.
Mass Spectrometry (MS)
Detailed experimental mass spectrometry data and fragmentation patterns for tert-butylmalononitrile are not extensively documented in the available literature. For a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 122. A prominent fragment would likely be the loss of a methyl group (M-15) to form a stable tertiary carbocation, resulting in a peak at m/z = 107. Another significant fragmentation pathway could involve the loss of the tert-butyl group, leading to a peak at m/z = 65.
Synthesis
Experimental Protocol: Synthesis of tert-Butylmalononitrile
A common method for the synthesis of tert-butylmalononitrile involves the alkylation of malononitrile with a tert-butyl halide. The following protocol is based on a reported procedure.[5]
Diagram of Synthetic Workflow
Caption: Synthetic workflow for tert-Butylmalononitrile.
Materials:
-
Malononitrile
-
tert-Butyl bromide
-
Aluminum chloride (AlCl₃)
-
Nitromethane
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Methylene chloride (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, dissolve aluminum chloride (1.1 equivalents) in nitromethane.
-
To this solution, add malononitrile (1.0 equivalent).
-
Maintain the temperature of the reaction mixture between -15 and -20 °C and add tert-butyl bromide (1.6 equivalents) dropwise over a period of 30-45 minutes.
-
Allow the reaction mixture to warm to 0-5 °C and maintain this temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 30% ethyl acetate in hexane eluent. Add more tert-butyl bromide if the reaction is incomplete.
-
After approximately 15 hours, quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed.
-
Extract the mixture with methylene chloride.
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Concentrate the organic solution under vacuum to yield tert-butylmalononitrile. The product can often be used in the next step without further purification.[5]
Expected Yield: Approximately 70%.[5]
Chemical Reactivity and Applications
tert-Butylmalononitrile is a valuable intermediate in organic synthesis. The presence of the electron-withdrawing nitrile groups makes the central methine proton acidic, allowing for deprotonation and subsequent reaction with various electrophiles. The nitrile groups themselves can also participate in cycloaddition reactions and can be hydrolyzed or reduced to other functional groups.
While specific, detailed experimental protocols for its application are not widely published, its use as a building block for pharmaceuticals, agrochemicals, and in coordination chemistry has been noted.[2] Malononitrile and its derivatives are known to be precursors for the synthesis of a wide range of heterocyclic compounds.
Biological Activity
There is currently a lack of publicly available information regarding the specific biological activities or signaling pathways associated with tert-butylmalononitrile. However, the broader class of malononitrile derivatives has been investigated for various biological effects. Some substituted malononitriles have been reported to exhibit cytotoxic properties against different cancer cell lines.[4] The biological activity of such compounds is highly dependent on the nature of the substituents. Given the general toxicity of nitriles, tert-butylmalononitrile should be handled with appropriate safety precautions.
Safety and Handling
tert-Butylmalononitrile is classified as toxic if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.
Hazard Statements:
-
H301: Toxic if swallowed.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
Precautionary Measures:
-
Wear protective gloves, eye protection, and face protection.
-
Wash skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Use only in a well-ventilated area.
-
Store locked up.
-
Store under an inert atmosphere as the compound may be air and moisture sensitive.
First Aid:
-
If swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.
-
If on skin: Wash with plenty of water.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
tert-Butylmalononitrile is a useful synthetic intermediate with well-defined physical and chemical properties. Its synthesis is achievable through standard organic chemistry techniques. While its direct biological applications are not well-documented, its role as a precursor in the synthesis of potentially bioactive molecules makes it a compound of interest for researchers in drug discovery and materials science. Due to its toxicity, all handling and experimental procedures should be conducted with appropriate safety measures in place. Further research into the reaction chemistry and potential biological effects of this compound could open up new avenues for its application.
References
- 1. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. media.neliti.com [media.neliti.com]
- 4. Base Induced Condensation of Malononitrile with Erlenmeyer Azlactones: An Unexpected Synthesis of Multi-Substituted Δ2 -Pyrrolines and Their Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Malononitrile is toxic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vibrational analysis of n-butyl, isobutyl, sec-butyl and tert-butyl nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
